molecular formula C30H18O10 B1679496 Robustaflavone CAS No. 49620-13-5

Robustaflavone

Cat. No. B1679496
M. Wt: 538.5 g/mol
InChI Key: BORWSEZUWHQTOK-UHFFFAOYSA-N
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Patent
US06225481B1

Procedure details

Deprotection of 10 was initially attempted using standard mineral acid conditions, such as HBr and HI. In all cases, the use of mineral acids resulted in Wessely-Moser rearrangement21, and amentoflavone was the major product isolated. Similar results were obtained using aqueous (HBr and HI) or anhydrous (HBr in HOAc) conditions. Complete demethylation of 10 was achieved by treatment with between about 8 and about 15 equiv BBr3, preferably 12 equivalents BBr3, in a suitable solvent, e.g., CHCl3 at reflux, at a temperature ranging between about 25° C. and about 80° C., preferably about 60-62° C. If desired, BCl3 may be used in place of BBr3. Attempts to deprotect using amounts of BBr3 less than 8 equivalents or at temperatures lower than 50° C., did not achieve complete demethylation, and the resulting products contained significant quantities of partially demethylated materials. Following demethylation, crude robustaflavone was obtained in 88.9% yield. Column chromatography through silica gel (toluene/pyridine/formic acid, 20:10:1) afforded robustaflavone in 30% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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Type
reactant
Reaction Step Nine
Name
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Type
reactant
Reaction Step Ten
Name
Quantity
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Type
reactant
Reaction Step Eleven
Yield
30%

Identifiers

REACTION_CXSMILES
Br.I.C[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[O:21][C:20]3[C:15](=[C:16]([O:47]C)[C:17]([C:24]4[CH:29]=[C:28]([CH:30]5[O:40][C:39]6[C:34](=[C:35]([O:43]C)[CH:36]=[C:37]([O:41]C)[CH:38]=6)[C:32](=[O:33])[CH2:31]5)[CH:27]=[CH:26][C:25]=4[O:45]C)=[C:18]([O:22]C)[CH:19]=3)[C:13](=[O:14])[CH2:12]2)=[CH:7][CH:6]=1.B(Br)(Br)Br.B(Cl)(Cl)Cl>CC(O)=O.C(Cl)(Cl)Cl>[CH:7]1[C:8]([C:11]2[O:21][C:20]3[CH:19]=[C:18]([OH:22])[C:17]([C:24]4[CH:29]=[C:28]([C:30]5[O:40][C:39]6[CH:38]=[C:37]([OH:41])[CH:36]=[C:35]([OH:43])[C:34]=6[C:32](=[O:33])[CH:31]=5)[CH:27]=[CH:26][C:25]=4[OH:45])=[C:16]([OH:47])[C:15]=3[C:13](=[O:14])[CH:12]=2)=[CH:9][CH:10]=[C:5]([OH:4])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)OC)OC)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
Similar results
CUSTOM
Type
CUSTOM
Details
were obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, at a temperature
CUSTOM
Type
CUSTOM
Details
ranging between about 25° C. and about 80° C., preferably about 60-62° C
CUSTOM
Type
CUSTOM
Details
lower than 50° C.
CUSTOM
Type
CUSTOM
Details
crude robustaflavone was obtained in 88.9% yield

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C(=C3O)C=4C=C(C=CC4O)C5=CC(=O)C=6C(=CC(=CC6O5)O)O)O)O2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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